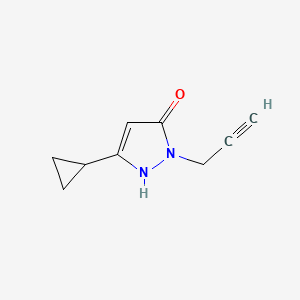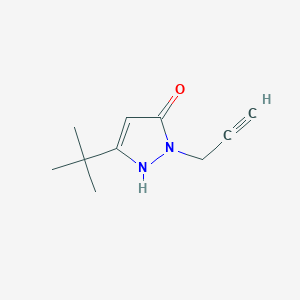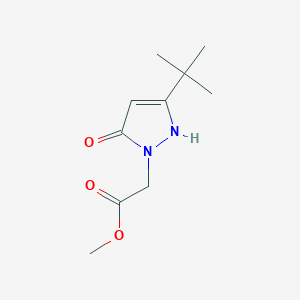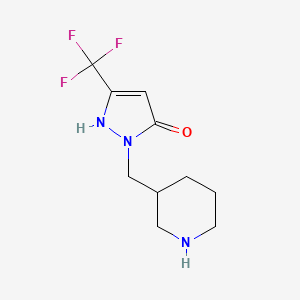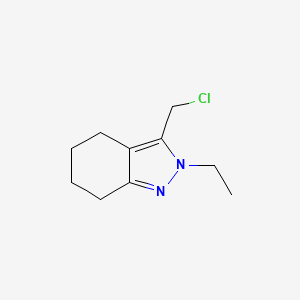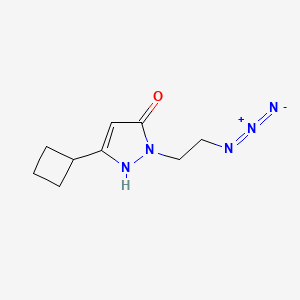
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The exact molecular structure of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including click reactions, Staudinger reactions, and Curtius rearrangements .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of an azide group could make the compound reactive, and the cyclobutyl group could influence its steric properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Versatile Template for COX-2 Inhibitors : The derivative 4,5-Diaryl-1H-pyrazole-3-ol, related to 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol, has been used to synthesize various compounds as potential COX-2 inhibitors (Patel et al., 2004).
- Efficient Synthesis Approach : A general method for synthesizing pyrazol-4(1H)-ones, closely related to the compound of interest, has been reported. This approach involves the reaction of 2-pyrazolin-5-ones with different chlorides (Eller et al., 2006).
- Novel Ligands Synthesis : Novel ligands based on 1H-pyrazole-3-carboxylic acids containing the triazole moiety have been synthesized, with applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Biological and Pharmacological Applications
- Antioxidant and Anticancer Activities : 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives, structurally related to the subject compound, have been synthesized and evaluated for their radical scavenging and anticancer activities (Cadena-Cruz et al., 2021).
- Applications in Multi-Component Synthesis : Bis(pyrazolyl)methanes, which include pyrazol-5-ols as key components, have shown a range of biological activities. They are also used as chelating agents for different metal ions (Sadeghpour & Olyaei, 2021).
Wirkmechanismus
The mechanism of action of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its intended use. For example, azides are often used in bioconjugation reactions due to their ability to react with alkynes in the presence of a copper catalyst.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative polymerization, such as sodium periodate . The azidoethyl group in this compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of complex molecular structures and facilitate various biochemical transformations.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in redox homeostasis, such as heme oxygenase-1, and enhance cellular glutathione levels . These effects are particularly relevant in the context of oxidative stress and cellular aging, where this compound can act as an antioxidant and protect cells from damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, through its azidoethyl group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be stable in water but can degrade in the presence of certain oxidizing agents . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of oxidative stress and redox homeostasis
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can participate in the oxidative polymerization of catechol derivatives, forming complex polymeric structures
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be transported across cell membranes through facilitated diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution of this compound is essential for elucidating its cellular and molecular mechanisms of action.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to particular organelles or compartments within the cell through post-translational modifications or targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in redox homeostasis and cellular metabolism
Eigenschaften
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c10-13-11-4-5-14-9(15)6-8(12-14)7-2-1-3-7/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCLCVQGPFWZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



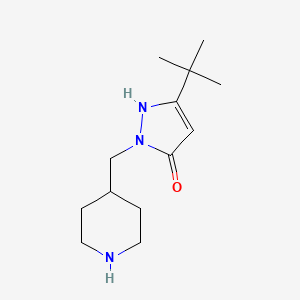

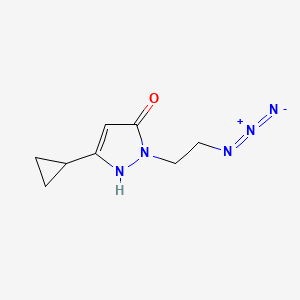

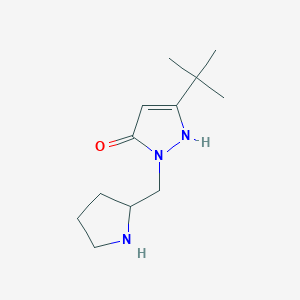
![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483948.png)
